molecular formula C15H21BrClNO3 B8175424 tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate

tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate

Cat. No.: B8175424
M. Wt: 378.69 g/mol
InChI Key: FNMGOBYLGKFMGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate is an organic compound with the molecular formula C15H21BrClNO3. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a methoxyethyl group attached to a benzyl carbamate structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms, leading to the formation of simpler derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromine and chlorine atoms allows for selective binding to target sites, while the methoxyethyl group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl bromoacetate
  • tert-Butyl N-(3-bromopropyl)carbamate

Uniqueness

tert-Butyl 3-bromo-2-chlorobenzyl(2-methoxyethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO3/c1-15(2,3)21-14(19)18(8-9-20-4)10-11-6-5-7-12(16)13(11)17/h5-7H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGOBYLGKFMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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